molecular formula C6H4BrFO B054050 4-Bromo-3-fluorophenol CAS No. 121219-03-2

4-Bromo-3-fluorophenol

Cat. No. B054050
M. Wt: 191 g/mol
InChI Key: MRQYTJXVULSNIS-UHFFFAOYSA-N
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Patent
US05595682

Procedure details

1-Bromodecane (12.01 g, 48.2 mmol) in butanone (20 ml) was added dropwise to a stirred, refluxing mixture of 4-bromo-3-fluorophenol (1) (9.04 g, 47.4 mmol), potassium carbonate (10.12 g, 73.2 mmol) and butanone (100 ml). The resulting reaction mixture was refluxed for a further 20 hours. The cooled reaction mixture was then filtered to remove the excess potassium carbonate and precipitated potassium bromide. The filtrate was washed with 5% (v/v) sodium hydroxide (2×50 ml) then water (50 ml) and the organic layer then dried (MgSO4), filtered and evaporated under reduced pressure to give a colourless oil which was purified by column chromatography [silica gel: 1:1 dichloromethane-petrol (bp 40°-60° C.)] to give a colourless liquid. This was then dried in vacuo (P2O5, 0.20 mm Hg, RT, 5 h).
Quantity
12.01 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
9.04 g
Type
reactant
Reaction Step Two
Quantity
10.12 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH3:11].[Br:12][C:13]1[CH:18]=[CH:17][C:16]([OH:19])=[CH:15][C:14]=1[F:20].C(=O)([O-])[O-].[K+].[K+].[CH3:27][C:28](=O)CC>>[Br:12][C:13]1[CH:18]=[CH:17][C:16]([O:19][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:27][CH3:28])=[CH:15][C:14]=1[F:20] |f:2.3.4|

Inputs

Step One
Name
Quantity
12.01 g
Type
reactant
Smiles
BrCCCCCCCCCC
Name
Quantity
20 mL
Type
reactant
Smiles
CC(CC)=O
Step Two
Name
Quantity
9.04 g
Type
reactant
Smiles
BrC1=C(C=C(C=C1)O)F
Name
Quantity
10.12 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
100 mL
Type
reactant
Smiles
CC(CC)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxing
CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for a further 20 hours
Duration
20 h
CUSTOM
Type
CUSTOM
Details
The cooled reaction mixture
FILTRATION
Type
FILTRATION
Details
was then filtered
CUSTOM
Type
CUSTOM
Details
to remove the excess potassium carbonate
CUSTOM
Type
CUSTOM
Details
precipitated potassium bromide
WASH
Type
WASH
Details
The filtrate was washed with 5% (v/v) sodium hydroxide (2×50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
water (50 ml) and the organic layer then dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a colourless oil which
CUSTOM
Type
CUSTOM
Details
was purified by column chromatography [silica gel: 1:1 dichloromethane-petrol (bp 40°-60° C.)]
CUSTOM
Type
CUSTOM
Details
to give a colourless liquid
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
This was then dried in vacuo (P2O5, 0.20 mm Hg, RT, 5 h)
Duration
5 h

Outcomes

Product
Name
Type
Smiles
BrC1=C(C=C(C=C1)OCCCCCCCCCCCC)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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